molecular formula C8H6F2N2O B12885984 2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

Katalognummer: B12885984
Molekulargewicht: 184.14 g/mol
InChI-Schlüssel: GNRMWFXBIYXPGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a difluoromethoxy group attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine typically involves the introduction of the difluoromethoxy group into the pyrrolo[2,3-b]pyridine scaffold. One common method involves the reaction of a pyrrolo[2,3-b]pyridine derivative with a difluoromethylating agent under specific conditions. For example, difluoromethylation can be achieved using difluorocarbene generated from difluoromethyl phenyl sulfone and a base .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, the availability of difluoromethylating reagents and catalysts plays a crucial role in the industrial production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and catalysts (e.g., palladium catalysts for cross-coupling reactions). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyridine derivatives, while cross-coupling reactions can produce complex biaryl compounds .

Wissenschaftliche Forschungsanwendungen

2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its absorption and interaction with cellular membranes .

Eigenschaften

Molekularformel

C8H6F2N2O

Molekulargewicht

184.14 g/mol

IUPAC-Name

2-(difluoromethoxy)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C8H6F2N2O/c9-8(10)13-6-4-5-2-1-3-11-7(5)12-6/h1-4,8H,(H,11,12)

InChI-Schlüssel

GNRMWFXBIYXPGR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(NC(=C2)OC(F)F)N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.